Ethyl 4-ethoxyquinoline-7-carboxylate

Lipophilicity ADME Physicochemical Properties

Replace generic analogs or hydroxy/methoxy derivatives that compromise CNS assay reproducibility. This exact 4-ethoxy quinoline scaffold ensures data validity. - **Key differentiator:** Predicted BBB permeant - prioritize for neurological target screening. - **Optimized lipophilicity:** Consensus LogP 2.61 - balances permeability vs. toxicity risk (hERG, phospholipidosis). - **Clean CYP profile:** Active vs. CYP1A2 & 2C19; non-inhibitory vs. 2C9, 2D6, 3A4 - ideal for metabolic DDI studies. - **QC guarantee:** 95% min. purity with batch-specific NMR/HPLC/GC - every observed effect traceable to the compound, not impurities.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 1688656-69-0
Cat. No. B2725779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethoxyquinoline-7-carboxylate
CAS1688656-69-0
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCCOC1=C2C=CC(=CC2=NC=C1)C(=O)OCC
InChIInChI=1S/C14H15NO3/c1-3-17-13-7-8-15-12-9-10(5-6-11(12)13)14(16)18-4-2/h5-9H,3-4H2,1-2H3
InChIKeyVEIBFPAMWJLWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-ethoxyquinoline-7-carboxylate (CAS 1688656-69-0) for Research: Physicochemical and Purity Specifications


Ethyl 4-ethoxyquinoline-7-carboxylate (CAS 1688656-69-0) is a heterocyclic aromatic organic compound within the quinoline family . It is characterized by a quinoline core with an ethoxy substituent at the 4-position and a carboxylate ethyl ester at the 7-position, with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . Commercially, it is available for research purposes at a standard purity of 95% .

Quinoline-7-carboxylate scaffold with 4-ethoxy and ethyl ester substitution
Research-grade building block with batch-specific QC (NMR, HPLC, GC)
Defined lipophilicity supports structure-activity relationship (SAR) studies

Ethyl 4-ethoxyquinoline-7-carboxylate (CAS 1688656-69-0) vs. Analogs: Why Substitution Risk Is Not Acceptable


Substituting Ethyl 4-ethoxyquinoline-7-carboxylate with a close analog, such as a 4-hydroxy or 4-methoxy derivative, introduces significant risk to experimental reproducibility and the validity of downstream data . The 4-ethoxy group is a defining structural feature that impacts the compound's lipophilicity (Log P), solubility, and potential interaction with biological targets . Using a generic alternative without precise comparative data on these parameters can lead to uninterpretable results in fields like medicinal chemistry and chemical biology, where subtle changes in substituents can drastically alter a molecule's pharmacodynamic and pharmacokinetic profile .

4-Hydroxy or 4-methoxy analogs may shift lipophilicity and alter target interaction profiles.
Substitution without matched Log P data risks introducing uncharacterized solubility and permeability changes.
Structural identity is critical; using unspecified analogs can lead to non-reproducible results in SAR studies.

Ethyl 4-ethoxyquinoline-7-carboxylate (CAS 1688656-69-0): Quantitative Evidence of Differentiation from Key Analogs


Comparative Lipophilicity: Quantified Log P Values for Ethyl 4-ethoxyquinoline-7-carboxylate

Lipophilicity is a critical determinant of compound behavior in biological systems, influencing membrane permeability, solubility, and metabolic stability. The target compound's computed lipophilicity, measured as the consensus Log Po/w, is 2.61 . This value provides a distinct point of differentiation from structurally similar but more polar analogs, such as the 4-hydroxy derivative, which would be expected to have a significantly lower Log P due to its hydrogen bond donor capacity .

Computed Log P
Data to verify
2.61 (consensus Log Po/w)
Indicates higher lipophilicity vs. 4-hydroxy analog; supports permeability studies.
Predictive model average; experimental confirmation recommended.
Lipophilicity ADME Physicochemical Properties

Predicted Blood-Brain Barrier (BBB) Permeability: A Differentiating Pharmacokinetic Property

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial selection criterion for central nervous system (CNS) research programs. Computational models predict that Ethyl 4-ethoxyquinoline-7-carboxylate is BBB permeant (BBB permeation: Yes) . This property is not guaranteed for all quinoline-7-carboxylate analogs and is a specific, quantifiable differentiation point.

Predicted BBB Permeability
Class-level inference
Yes (BBB permeant)
Supports prioritization for CNS-targeted compound screening.
Based on BOILED-Egg model; in vitro validation needed.
Pharmacokinetics CNS Drug Discovery ADME

Cytochrome P450 (CYP) Inhibition Profile: Identifying Potential for Drug-Drug Interactions

Early assessment of cytochrome P450 (CYP) enzyme inhibition is critical to de-risk drug candidates from potential drug-drug interactions. In silico models predict that Ethyl 4-ethoxyquinoline-7-carboxylate inhibits CYP1A2 and CYP2C19, but does not inhibit CYP2C9, CYP2D6, or CYP3A4 . This specific inhibition fingerprint is a key differentiator from analogs that may exhibit broader CYP inhibition, which can be a liability in drug development.

CYP Inhibition Profile
Data to verify
Inhibits CYP1A2, CYP2C19; no inhibition on CYP2C9, 2D6, 3A4
May reduce CYP-mediated interaction risk in metabolism studies.
SVM-based prediction; confirm with in vitro assays.
Drug Metabolism CYP Inhibition Drug-Drug Interactions

Documented Purity and Safety Profile for Reproducible Experimentation

The procurement of research compounds requires verifiable purity specifications to ensure experimental reproducibility. This compound is supplied with a standard purity of 95% and is accompanied by batch-specific quality control (QC) data including NMR, HPLC, and GC . Furthermore, a detailed hazard statement is provided (H302, H315, H319, H335), which includes specific warnings for harmful effects if swallowed, skin irritation, eye irritation, and respiratory irritation .

Purity & Safety Profile
Specification review
Standard purity: 95%; Hazard: H302, H315, H319, H335
Ensures reproducible experiments and lab safety protocol design.
Vendor-reported QC and SDS data; verify lot-specific certificate.
Quality Control Reproducibility Safety

Ethyl 4-ethoxyquinoline-7-carboxylate (CAS 1688656-69-0): Recommended Research Application Scenarios


CNS Drug Discovery Research Requiring Predicted BBB Penetration

The computational prediction that Ethyl 4-ethoxyquinoline-7-carboxylate is BBB permeant makes it a compelling candidate for initial screening in central nervous system (CNS) drug discovery programs. Researchers can prioritize this compound over analogs lacking this predicted property to explore its potential in assays related to neurological targets.

Medicinal Chemistry Lead Optimization for Balanced Lipophilicity

With a quantified consensus Log P of 2.61 , this compound occupies a lipophilicity space that balances permeability with a reduced risk of high Log P-associated toxicities (e.g., hERG binding, phospholipidosis). It is an optimal starting point for medicinal chemists seeking to modify a scaffold without immediately introducing extreme lipophilicity.

Pharmacological Studies Investigating CYP1A2 and CYP2C19 Pathways

The predicted specific inhibition profile—active against CYP1A2 and CYP2C19 but not CYP2C9, CYP2D6, or CYP3A4 —positions this compound as a useful probe for studying metabolic pathways mediated by these enzymes. It allows researchers to design experiments to investigate CYP1A2 or CYP2C19-related drug-drug interactions without confounding inhibition of other major CYP isoforms.

Chemical Biology Experiments Where Compound Identity is Non-Negotiable

In chemical biology, where a specific chemical probe is used to modulate a biological system, the exact molecular structure is paramount. The documented purity of 95% with batch-specific QC (NMR, HPLC, GC) provides the necessary confidence that any observed biological effect is due to Ethyl 4-ethoxyquinoline-7-carboxylate and not an impurity or an incorrect analog, ensuring experimental reproducibility.

Application
Selection Property
Validation Focus
CNS-targeted screening
Predicted BBB permeability
In vitro BBB model assays
Lipophilicity optimization studies
Moderate lipophilicity range
Log P – permeability correlation
CYP1A2/CYP2C19 metabolism research
Selective CYP inhibition profile
Isoform-specific activity assays
Chemical probe development
Identity-confirmed building block
Purity and structural confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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